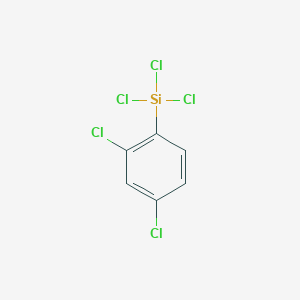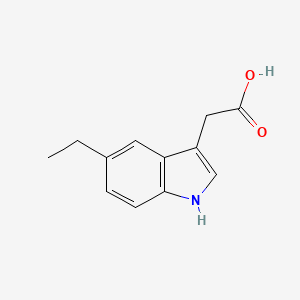
2-(5-Ethyl-1H-indol-3-yl)essigsäure
Übersicht
Beschreibung
2-(5-ethyl-1H-indol-3-yl)acetic acid is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(5-ethyl-1H-indol-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-ethyl-1H-indol-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Rolle in der Zellbiologie
Indole, einschließlich 5-Ethylindol-3-essigsäure, spielen eine bedeutende Rolle in der Zellbiologie . Sie sind wichtige Arten von Molekülen und Naturstoffen, die in den letzten Jahren aufgrund ihrer potenziellen Anwendungen bei der Behandlung verschiedener Erkrankungen im menschlichen Körper zunehmend Aufmerksamkeit erregt haben .
Behandlung von Krebszellen
Indol-Derivate, wie z. B. 5-Ethylindol-3-essigsäure, wurden auf ihr Potenzial als biologisch aktive Verbindungen zur Behandlung von Krebszellen untersucht . Ihre einzigartigen Eigenschaften machen sie zu einem vielversprechenden Forschungsgebiet in der Onkologie .
Antimikrobielle Anwendungen
Die antimikrobiellen Eigenschaften von Indol-Derivaten machen sie nützlich bei der Bekämpfung verschiedener Arten von Mikroben . Dies macht 5-Ethylindol-3-essigsäure zu einem potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe .
Pflanzenwachstumshormon
Indol-3-essigsäure, ein Derivat von Indol, ist bekanntlich als Pflanzenwachstumshormon . Sie induziert die Streckung und Teilung von Pflanzenzellen, was zu unkontrolliertem Wachstum führt . Dies deutet darauf hin, dass 5-Ethylindol-3-essigsäure möglicherweise ähnliche Anwendungen in der Landwirtschaft haben könnte.
Rolle in Mikroorganismen
Indol-3-essigsäure spielt eine wichtige Rolle beim Wachstum und der Entwicklung von Mikroorganismen und sogar bei ihrer Interaktion mit Pflanzen . Aufgrund der strukturellen Ähnlichkeit könnte 5-Ethylindol-3-essigsäure möglicherweise ähnliche Auswirkungen auf Mikroorganismen haben .
Potenzielle anti-enzymatische Anwendungen
Es wurden Forschungen zum Potenzial von Indol-Derivaten als Inhibitoren verschiedener anti-enzymatischer Mittel durchgeführt . Dies deutet darauf hin, dass 5-Ethylindol-3-essigsäure bei der Behandlung von Erkrankungen wie Diabetes mellitus, Alzheimer-Krankheit und anderen entzündlichen Erkrankungen eingesetzt werden könnte .
Wirkmechanismus
Target of Action
Indole derivatives, which include 5-ethylindole-3-acetic acid, are known to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the cellular level . These interactions can result in a range of effects, depending on the specific derivative and target involved.
Biochemical Pathways
Indole derivatives, including 5-ethylindole-3-acetic acid, are known to influence various biological pathways . These pathways can lead to a range of downstream effects, contributing to the compound’s broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they can induce a range of molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
2-(5-ethyl-1H-indol-3-yl)acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 2-(5-ethyl-1H-indol-3-yl)acetic acid, have been shown to interact with enzymes involved in the synthesis and degradation of auxins, a class of plant hormones . These interactions often involve binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. Additionally, 2-(5-ethyl-1H-indol-3-yl)acetic acid can bind to specific receptors on cell membranes, influencing signal transduction pathways .
Cellular Effects
2-(5-ethyl-1H-indol-3-yl)acetic acid exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to induce apoptosis in cancer cells by activating specific signaling pathways . In plant cells, 2-(5-ethyl-1H-indol-3-yl)acetic acid, like other auxins, promotes cell elongation and division, contributing to plant growth and development . These effects are mediated through the regulation of gene expression and metabolic processes.
Molecular Mechanism
The molecular mechanism of action of 2-(5-ethyl-1H-indol-3-yl)acetic acid involves several key processes. At the molecular level, it binds to specific biomolecules, including enzymes and receptors, leading to changes in their activity. For instance, 2-(5-ethyl-1H-indol-3-yl)acetic acid can inhibit or activate enzymes involved in auxin metabolism, thereby regulating the levels of active auxins in cells . Additionally, it can modulate gene expression by binding to transcription factors or influencing epigenetic modifications . These molecular interactions ultimately result in changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-ethyl-1H-indol-3-yl)acetic acid can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For example, in vitro experiments have demonstrated that 2-(5-ethyl-1H-indol-3-yl)acetic acid can induce apoptosis in cancer cells over a prolonged period . Additionally, the stability of this compound in different experimental conditions can affect its efficacy and potency.
Dosage Effects in Animal Models
The effects of 2-(5-ethyl-1H-indol-3-yl)acetic acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as promoting cell growth and differentiation . At high doses, it can induce toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed in studies, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
2-(5-ethyl-1H-indol-3-yl)acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its synthesis, degradation, and conversion to other metabolites . For instance, it can be synthesized from tryptophan through the indole-3-pyruvic acid pathway . Additionally, it can be metabolized to other bioactive compounds that participate in various physiological processes.
Transport and Distribution
The transport and distribution of 2-(5-ethyl-1H-indol-3-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cell membranes and its accumulation in specific cellular compartments. The localization and accumulation of 2-(5-ethyl-1H-indol-3-yl)acetic acid can influence its biological activity and function.
Subcellular Localization
The subcellular localization of 2-(5-ethyl-1H-indol-3-yl)acetic acid plays a critical role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, in plant cells, auxins, including 2-(5-ethyl-1H-indol-3-yl)acetic acid, are often localized in the cytoplasm and nucleus, where they regulate gene expression and cellular processes . The precise localization of this compound can determine its interactions with other biomolecules and its overall biological effects.
Eigenschaften
IUPAC Name |
2-(5-ethyl-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-8-3-4-11-10(5-8)9(7-13-11)6-12(14)15/h3-5,7,13H,2,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXOHBRBIAQHFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC=C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568046 | |
| Record name | (5-Ethyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52531-12-1 | |
| Record name | (5-Ethyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


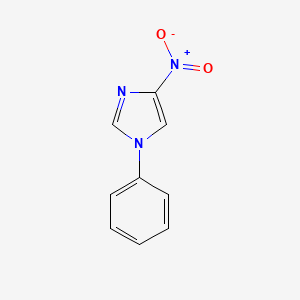
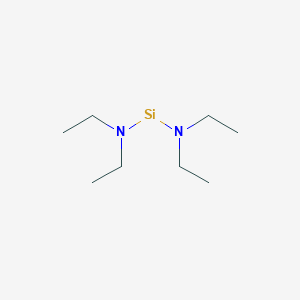
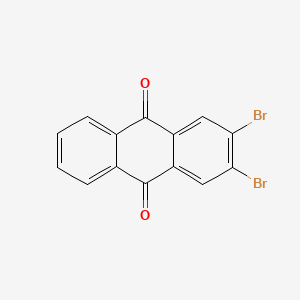
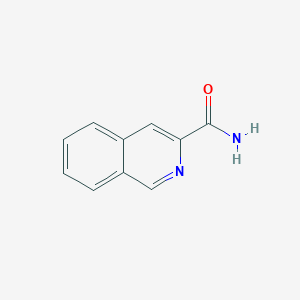
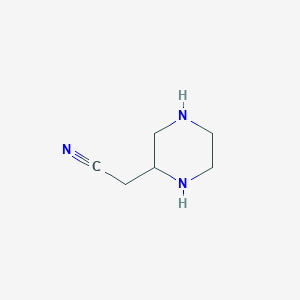
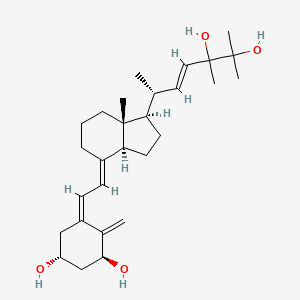
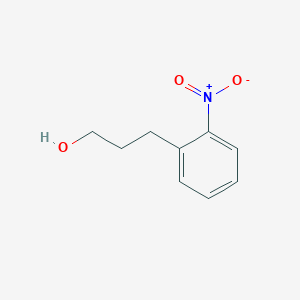
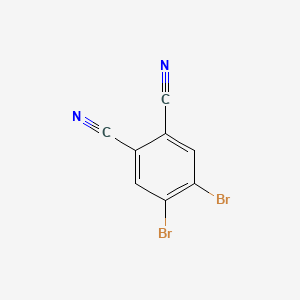
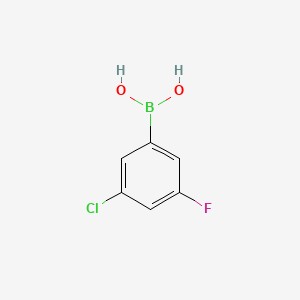
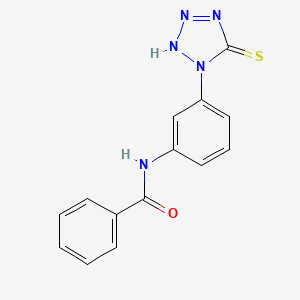

![(2-Methylbenzo[d]oxazol-5-yl)methanol](/img/structure/B1590862.png)
![1-(Imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1590863.png)
